molecular formula C5H7N3OS B7731279 6-methyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one

6-methyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one

Cat. No.: B7731279
M. Wt: 157.20 g/mol
InChI Key: RJIJIPUHQPCXHM-UHFFFAOYSA-N
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Description

6-Methyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of a methyl group at the 6-position and a methylsulfanyl group at the 3-position makes this compound unique. It has a molecular formula of C5H7N3OS and a molecular weight of 157.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-methyl-1,2,4-triazin-5-one with methylthiol in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-methyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one is unique due to its specific substitution pattern on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6-methyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3-4(9)6-5(10-2)8-7-3/h1-2H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIJIPUHQPCXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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